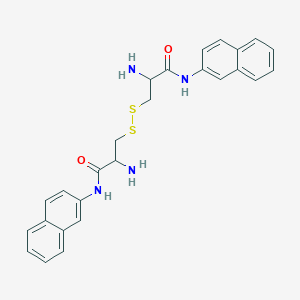

Cystine-di-beta-naphthylamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

L-cystine di-2-naphthylamide is an L-cysteine derivative that is the amide obtained by formal condensation of the carboxy groups of L-cystine with the amino groups from two molecules of 2-naphthylamine. It has a role as a chromogenic compound. It is a N-(2-naphthyl)carboxamide, a L-cysteine derivative, an amino acid amide, an organic disulfide and a dicarboxylic acid diamide. It derives from a L-cystine.

Análisis Bioquímico

Biochemical Properties

L-Cystine-di-2-naphthylamide interacts with enzymes such as cystyl aminopeptidase (oxytocinase) . The nature of these interactions involves the compound serving as a substrate for the enzyme, facilitating biochemical reactions.

Molecular Mechanism

It is known to serve as a substrate for the enzyme cystyl aminopeptidase (oxytocinase)

Aplicaciones Científicas De Investigación

Enzymatic Activity and Assays

Cystine-di-beta-naphthylamide as a Substrate

This compound is widely utilized to measure the activity of cystine aminopeptidases. These enzymes hydrolyze the compound to produce beta-naphthylamine, which can be quantified spectrophotometrically. This method is significant for studying various physiological and pathological conditions.

- Table 1: Enzyme Activity Measurements Using this compound

Toxicological Studies

Role in Mercury Toxicity

Research indicates that cystine can influence the renal disposition of inorganic mercury. When co-administered with mercuric chloride, cystine significantly reduces the renal uptake of mercury during the initial hours post-treatment. This effect highlights its potential as a protective agent against mercury toxicity.

- Case Study: Mercury Exposure in Rats

- Objective: To assess the impact of cystine on mercury uptake.

- Method: Rats were co-injected with cystine and mercuric chloride.

- Findings: Initial renal uptake of mercury was significantly inhibited, while urinary excretion increased. This suggests that cystine can mitigate mercury's nephrotoxic effects by altering its renal handling .

Reproductive Biology

Enhancement of Oocyte Maturation

This compound has been studied in the context of oocyte maturation. In vitro studies show that supplementation with cysteamine and cystine enhances intracellular glutathione levels, crucial for oocyte development.

- Case Study: Mouse Oocyte Maturation

- Objective: To evaluate the effects of cysteamine and cystine on oocyte maturation.

- Method: Cumulus-denuded oocytes were matured in media supplemented with these compounds.

- Findings: Optimal concentrations of cysteamine and cystine restored developmental capacity comparable to cumulus-surrounded oocytes .

Neurobiology

Cystine-Glutamate Exchange Mechanism

Cystine plays a role in neurotransmitter signaling through the cystine-glutamate exchange mechanism. This pathway is implicated in neurodegenerative diseases, where altered glutamate signaling contributes to excitotoxicity.

- Research Insight: Schizophrenia Model

- Objective: To explore the role of cystine-glutamate exchange in psychotomimetic effects.

- Method: Rodent models treated with phencyclidine (PCP) were used to assess glutamate levels.

- Findings: N-acetylcysteine, a prodrug of cysteine, reversed PCP-induced behavioral deficits by modulating glutamate levels via cystine-glutamate antiporters .

Propiedades

Número CAS |

1259-69-4 |

|---|---|

Fórmula molecular |

C26H26N4O2S2 |

Peso molecular |

490.6 g/mol |

Nombre IUPAC |

2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide |

InChI |

InChI=1S/C26H26N4O2S2/c27-23(25(31)29-21-11-9-17-5-1-3-7-19(17)13-21)15-33-34-16-24(28)26(32)30-22-12-10-18-6-2-4-8-20(18)14-22/h1-14,23-24H,15-16,27-28H2,(H,29,31)(H,30,32)/t23-,24?/m0/s1 |

Clave InChI |

REEVAJUPLLWYBH-UXMRNZNESA-N |

SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

SMILES isomérico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

SMILES canónico |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CSSCC(C(=O)NC3=CC4=CC=CC=C4C=C3)N)N |

Key on ui other cas no. |

4708-24-1 1259-69-4 |

Pictogramas |

Health Hazard |

Sinónimos |

L-Cystine-di-2-naphthylamide; ST085496; 1259-69-4; Cystine-di-beta-naphthylamide; AC1O3LDJ; C9005_SIGMA; L-Cystinedi-|A-naphthylamide; Propanamide,3,3'-dithiobis[2-amino-N-2-naphthalenyl-,(2R,2'R)-; L-cysteinedi-beta-naphthylamide; 30260_FLUKA; CHEBI:90428; CTK8G0521; MolPort-003-910-311; ZINC1736048; L-cystinebis[N-(2-naphthyl)amide]; AKOS024285554; N,N'-dinaphthalen-2-yl-L-cystinamide; L-cystinebis[N-(beta-naphthyl)amide]; FT-0633513; A805446; 3,3'-Dithiobis[(R)-2-amino-N-(2-naphthalenyl)propanamide]; (2R)-2-amino-3-[[(2R)-2-amino-3-(2-naphthalenylamino)-3-oxopropyl]disulfanyl]-N-(2-naphthalenyl)propanamide; (2R)-2-amino-3-[[(2R)-2-amino-3-(naphthalen-2-ylamino)-3-oxopropyl]disulfanyl]-N-naphthalen-2-ylpropanamide; (2R)-2-amino-3-{[(2R)-2-amino-2-[(naphthalen-2-yl)carbamoyl]ethyl]disulfanyl}-N-(naphthalen-2-yl)propanamide; (2R)-2-azanyl-3-[[(2R)-2-azanyl-3-(naphthalen-2-ylamino)-3-oxidanylidene-propyl]disulfanyl]-N-naphthalen-2-yl-propanamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of cystine-di-beta-naphthylamide in scientific research?

A1: this compound (CysNA) serves as a substrate to determine the activity of enzymes like cystine aminopeptidase, also known as oxytocinase. [, , , , , , , , ] This enzyme is of particular interest in pregnancy research due to its potential role in regulating uterine contractions and blood flow. [, ]

Q2: How does this compound help in understanding enzyme activity?

A2: When this compound is hydrolyzed by cystine aminopeptidase, it releases beta-naphthylamine. [, , ] The amount of beta-naphthylamine released can be quantified, providing a direct measurement of the enzyme's activity.

Q3: How does pregnancy affect cystine aminopeptidase activity as measured by this compound hydrolysis?

A4: Studies using this compound as a substrate show that cystine aminopeptidase activity significantly increases in serum during pregnancy. [, , , ] This rise is attributed to the placental origin of the enzyme. [, ] Furthermore, researchers observed a correlation between abnormal changes in cystine aminopeptidase activity during the first trimester and spontaneous abortion. []

Q4: Beyond pregnancy, are there other areas of research where this compound is utilized?

A5: this compound is also employed in studying the venom of the Bothrops jararaca snake. [] Researchers found that the snake's plasma can hydrolyze this compound, indicating the presence of enzymes capable of breaking down peptides like Arg-vasotocin. [] This finding contributes to understanding the physiological processes and venom composition of this snake species.

Q5: What methods are used to separate and characterize the different enzymes that hydrolyze this compound?

A6: Researchers employ techniques like gel filtration on Sepharose 6B, CM-Sephadex chromatography, and isoelectric focusing to separate and characterize the various enzymes that can hydrolyze this compound. [, , ] These methods help to distinguish enzymes with varying molecular weights, charges, and substrate specificities.

Q6: Have researchers identified specific characteristics of enzymes that hydrolyze this compound?

A7: Yes, studies have revealed that some of these enzymes are sensitive to inhibitors like EDTA and L-methionine, while others exhibit resistance. [, , ] Furthermore, reactivation by metal ions like Co2+, Zn2+, and Ni2+ has been observed, suggesting that these enzymes might be metalloenzymes. [, ]

Q7: Are there any known variations in cystine aminopeptidase activity within the human placenta?

A8: Research suggests that different parts of the human placenta may exhibit varying levels and types of cystine aminopeptidase activity. [, ] This heterogeneity highlights the complexity of enzymatic processes within this organ and suggests the potential for specialized roles of these enzymes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.